molecular formula C8H6Br2N2O2 B1430285 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole CAS No. 1352396-45-2

3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole

Cat. No. B1430285
CAS RN: 1352396-45-2
M. Wt: 321.95 g/mol
InChI Key: GUGDWXOUVYOQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole, also known as DBOHMI, is a small molecule that has been used for a variety of scientific research applications. It is a synthetic molecule that has been studied for its potential use in the synthesis of various drugs and other compounds. The molecule has been studied for its biochemical and physiological effects on various organisms, as well as its advantages and limitations for laboratory experiments. We will also discuss some potential future directions for research related to DBOHMI.

Scientific Research Applications

3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has been studied for its potential use in the synthesis of various drugs and other compounds. It has been studied for its ability to selectively bind to certain proteins in the body and has been used in the synthesis of various anti-cancer and anti-inflammatory drugs. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to act as an antioxidant. Additionally, 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has been studied for its potential use in the synthesis of various polymers and polysaccharides.

Mechanism of Action

3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is believed to bind to these enzymes and inhibit their activity, which can lead to a reduction in inflammation and pain. Additionally, 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole is believed to inhibit the growth of certain bacteria and fungi, as well as acting as an antioxidant.
Biochemical and Physiological Effects
3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has been studied for its biochemical and physiological effects on various organisms. In humans, it has been studied for its potential to reduce inflammation and pain, as well as its ability to act as an antioxidant. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi. In animals, it has been studied for its potential to reduce inflammation and pain, as well as its ability to act as an antioxidant.

Advantages and Limitations for Lab Experiments

3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and has a low cost. Additionally, it is relatively stable and has a long shelf life. However, it is also important to note that 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole can be toxic in high concentrations and should be handled with care. Additionally, 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has a limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research related to 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole. One potential direction is to further study its potential to inhibit the growth of certain bacteria and fungi. Additionally, further research could be conducted to study its potential use in the synthesis of various drugs and other compounds. Additionally, further research could be conducted to study its potential to act as an antioxidant and its potential to reduce inflammation and pain. Finally, further research could be conducted to study its potential to bind to certain proteins in the body and its potential to act as an inhibitor of certain enzymes.

properties

IUPAC Name

3,3-dibromo-4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O2/c9-8(10)5-4(3-13)1-2-11-6(5)12-7(8)14/h1-2,13H,3H2,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDWXOUVYOQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CO)C(C(=O)N2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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